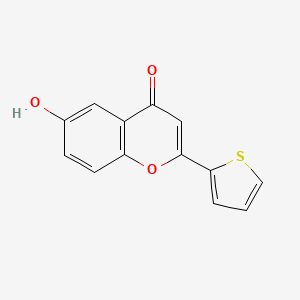

6-hydroxy-2-(2-thienyl)-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Hydroxy-2-(2-thienyl)-4H-chromen-4-one belongs to the chemical class of compounds known as chromenones, which are characterized by the chromene (or benzopyran) core structure fused with a ketone group. These compounds are significant in medicinal chemistry due to their diverse biological activities and presence in natural products.

Synthesis Analysis

The synthesis of related chromenone derivatives, such as thieno[2,3-c]xanthen-6-ones, can be achieved through photoirradiation processes, involving a tandem sigmatropic shift and cyclization from precursors like 3-(prop-2-ynyloxy)-2-(thiophen-3-yl)-4H-chromen-4-ones. This method represents a green and clean route for the synthesis of chromenone derivatives under mild conditions without the need for hazardous reagents (Jindal, Bhatia, Khullar, Mandal, & Kamboj, 2014).

Molecular Structure Analysis

The structure of related compounds has been elucidated through various spectroscopic methods such as FTIR, NMR, and mass spectrometry, along with single-crystal X-ray crystallography. These techniques help in determining the molecular configuration, electron distribution, and spatial arrangement of atoms within the molecule, essential for understanding the compound's chemical behavior (Jindal et al., 2014).

Chemical Reactions and Properties

Chromenone derivatives can undergo various chemical reactions, including Michael addition, intramolecular aldol condensation, and oxidative aromatization. These reactions are utilized to synthesize novel benzo[c]chromen-6-one molecules bearing different substituents, highlighting the versatility and reactivity of the chromenone core (Poudel & Lee, 2014).

Physical Properties Analysis

The physical properties of chromenone derivatives, such as solubility, melting point, and crystal structure, are critical for their application in various fields. These properties are influenced by the molecular structure and substituents present in the compound. For example, the crystal structure of related compounds provides insights into the molecular packing, intermolecular interactions, and stability of the material (Manolov, Morgenstern, & Hegetschweiler, 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and electronic properties, are determined by the chromenone core and the attached substituents. These properties are essential for the compound's biological activity and its potential use in pharmaceuticals and materials science. The electrochemical properties, for example, are crucial for understanding the redox behavior and potential therapeutic applications of chromenone derivatives (Nematollahi et al., 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis and Photochromic Behavior

The synthesis of new methyl-induced linear and angular thieno-2H-chromenes has been explored, highlighting the preparation of compounds through reactions involving methylated 6-hydroxybenzo[b]thiophenes and propargylic alcohols. These studies have contributed to understanding the photochromic behavior of these compounds, comparing their properties to reference compounds such as naphthopyrans and previously prepared thieno-2H-chromenes, evaluating their resistance to fatigue under continuous irradiation (Queiroz et al., 2003).

Green Synthesis Routes

Research has developed a green and clean route for synthesizing thieno[2,3-c]xanthen-6-ones through photoirradiation of 3-(prop-2-ynyloxy)-2-(thiophen-3-yl)-4H-chromen-4-ones, showcasing a novel photoreaction and its potential for tandem sigmatropic shift and cyclization. This approach is significant for its environmentally friendly method, contributing to the synthesis of complex heterocyclic compounds (Jindal et al., 2014).

Intramolecular Heteroannulation

Intramolecular heteroannulation techniques have been employed for synthesizing thieno-fused five- and six-membered nitrogen and oxygen heterocycles, including various thieno[3,2-b]pyrroles and thieno[3,2-b]furans. These methods offer high-yield routes for novel heterocycles, highlighting the versatility and efficiency of intramolecular reactions in constructing complex heterocyclic structures (Acharya et al., 2017).

Biological Activity and Applications

Studies on chromene derivatives, including 6-hydroxy-2-(2-thienyl)-4H-chromen-4-one, have also delved into their potential biological activities. For instance, chromene-based compounds have been developed as fluorescent probes for quick detection of thiols, leveraging their bio-compatibility and potential applications in studying biological systems at the molecular level. Such research underlines the applicability of chromene derivatives in visualizing thiol flux within physiological and pathological contexts, offering insights into disease prevention and treatment (Yang et al., 2019).

Wirkmechanismus

Eigenschaften

IUPAC Name |

6-hydroxy-2-thiophen-2-ylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3S/c14-8-3-4-11-9(6-8)10(15)7-12(16-11)13-2-1-5-17-13/h1-7,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHOMPFGMZBCBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351965 |

Source

|

| Record name | 4H-1-Benzopyran-4-one, 6-hydroxy-2-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63046-12-8 |

Source

|

| Record name | 4H-1-Benzopyran-4-one, 6-hydroxy-2-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-6-benzyl-3-[3-(2-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5549269.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5549272.png)

![N'-[(5-methyl-2-furyl)methylene]-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5549276.png)

![2-methyl-3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5549311.png)

![5,5'-[1,2-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5549313.png)

![ethyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate](/img/structure/B5549324.png)

![2-methyl-5-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine](/img/structure/B5549339.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5549355.png)

![N-[(5-methyl-2-furyl)methyl]-2-[1-(3-methylphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5549363.png)